molecular formula C15H34Si B091764 Dodecyl(trimethyl)silane CAS No. 17908-09-7

Dodecyl(trimethyl)silane

Cat. No.: B091764
CAS No.: 17908-09-7
M. Wt: 242.52 g/mol
InChI Key: ZHKRBCQSLSTSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl(trimethyl)silane (CAS: 17908-09-7) is an organosilicon compound with the molecular formula C₁₅H₃₄Si and an average molecular mass of 242.52 g/mol. It features a dodecyl (12-carbon) alkyl chain bonded to a silicon atom, which is also substituted with three methyl groups. This structure confers high hydrophobicity, making it valuable in surface modification, polymer chemistry, and as a precursor in organic synthesis .

Synonyms include Lauryltrimethylsilane and Silane, dodecyltrimethyl-. Its monoisotopic mass is 242.242978, and it is registered under ChemSpider ID 14758816 .

Properties

CAS No.

17908-09-7

Molecular Formula

C15H34Si

Molecular Weight

242.52 g/mol

IUPAC Name

dodecyl(trimethyl)silane

InChI

InChI=1S/C15H34Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3

InChI Key

ZHKRBCQSLSTSAO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](C)(C)C

Canonical SMILES

CCCCCCCCCCCC[Si](C)(C)C

Synonyms

DODECYLTRIMETHYLSILANE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular differences between Dodecyl(trimethyl)silane and analogous silanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications Reference
This compound C₁₅H₃₄Si 242.52 Dodecyl + 3 methyl groups Hydrophobic coatings, surfactants
Dodecyltriethoxysilane C₁₈H₄₀O₃Si 332.60 Dodecyl + 3 ethoxy groups Crosslinking agent, sol-gel processes
Allyltrimethylsilane C₆H₁₄Si 114.26 Allyl + 3 methyl groups Hydrosilylation reactions
Trimethyl(octadecyloxy)silane C₂₁H₄₄O₃Si 384.66 Octadecyloxy + 3 methyl groups Lubricants, surface treatments
Fluorodecyltrimethoxysilane* C₁₃H₁₉F₁₇O₃Si 630.34 Fluorodecyl + 3 methoxy groups Water-repellent coatings
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 Two trimethylsilyl groups Solvent, silicone precursor

*Fluorodecyltrimethoxysilane (CAS: 83048-65-1) contains a perfluorinated chain for enhanced chemical resistance.

Reactivity and Functional Properties

  • Hydrolysis Sensitivity: this compound is relatively stable due to its non-polar methyl groups. In contrast, dodecyltriethoxysilane undergoes hydrolysis in the presence of moisture, forming silanol intermediates that enable crosslinking in sol-gel processes . Fluorodecyltrimethoxysilane exhibits even greater hydrolytic stability due to its fluorinated chain, which also reduces surface energy .
  • Thermal Stability :

    • Longer alkyl chains (e.g., octadecyloxy in trimethyl(octadecyloxy)silane ) improve thermal stability compared to shorter chains like allyl in allyltrimethylsilane .
  • Chemical Reactivity :

    • Allyltrimethylsilane (C₆H₁₄Si) is highly reactive in hydrosilylation reactions due to its unsaturated allyl group, unlike the saturated dodecyl chain in this compound .

Research Findings and Data Gaps

  • Synthesis : this compound is typically synthesized via alkylation of chlorotrimethylsilane, while dodecyltriethoxysilane is produced through alkoxylation .
  • Toxicity and Safety: Limited data exist for this compound, but related silanes like trimethylsilane (CAS: 993-07-7) require careful handling due to flammability .
  • Environmental Impact : Fluorinated silanes like fluorodecyltrimethoxysilane are under regulatory scrutiny due to persistence in ecosystems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.